(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Catalog No.
S760164
CAS No.
346694-78-8
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoro...

CAS Number

346694-78-8

Product Name

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

XKMOOODKNPYTEE-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O

Synonyms

346694-78-8;Boc-D-2-Trifluoromethylphenylalanine;Boc-D-Phe(2-CF3)-OH;N-Boc-2-trifluoromethyl-D-phenylalanine;boc-d-2-trifluoromethylphe;boc-2-trifluoromethyl-d-phenylalanine;(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoicacid;Boc-2-(trifluoromethyl)-D-phenylalanine;n-boc-2-(trifluoromethyl)-d-phenylalanine;boc-d-2-trifluoromethyl-phe-oh;(2r)-2-[(tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoicacid;2-(trifluoromethyl)-d-phenylalanine,n-bocprotected;(r)-2-(tert-butoxycarbonylamino)-3-(2-(trifluoromethyl)phenyl)propanoicacid;(r)-2-tert-butoxycarbonylamino-3-(2-trifluoromethyl-phenyl)-propionicacid;Boc-L-phe(2-CF3)-OH;15009_ALDRICH;SCHEMBL3557995;15009_FLUKA;CTK8C5225;MolPort-001-777-526;XKMOOODKNPYTEE-LLVKDONJSA-N;ZINC2386874;ANW-74824;PC8354;AB10282

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group, which serves as a protective group for the amine functionality. The compound features a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and biological activities. It has a molecular formula of C15H18F3NO4C_{15}H_{18}F_{3}NO_{4} and a molecular weight of approximately 333.30 g/mol. The compound's structure is essential for its reactivity and potential applications in medicinal chemistry and material science.

Typical for amino acids and their derivatives, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides, making it valuable in peptide synthesis.
  • Nucleophilic Substitution Reactions: The trifluoromethyl group can influence the reactivity of the aromatic ring, allowing for electrophilic substitution reactions.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further chemical transformations.

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds with trifluoromethyl groups often show enhanced biological activity against various pathogens.
  • Potential as a Drug Intermediate: Its structure suggests possible applications in drug development, particularly in targeting specific biological pathways related to amino acid metabolism.

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

  • Formation of the Amino Acid Backbone: Starting from commercially available precursors, the backbone can be constructed through standard organic synthesis techniques.
  • Introduction of the tert-Butoxycarbonyl Group: This is commonly achieved using di-tert-butyl dicarbonate in the presence of a base.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via electrophilic fluorination or using trifluoromethylating agents such as trifluoromethyl iodide.

The applications of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid include:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Research in Biochemistry: Utilized in studies involving amino acid metabolism and protein synthesis.
  • Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigating interactions with receptors that may lead to pharmacological effects.

Several compounds share structural similarities with (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, including:

Compound NameCAS NumberSimilarityKey Features
N-Boc-4-(trifluoromethyl)-L-phenylalanine114873-07-31.00Contains a similar Boc protecting group with a different phenyl substitution.
(S)-2-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid142995-31-11.00Enantiomer with similar functional groups but different stereochemistry.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-3-(trifluoromethyl)phenyl)propanoate1263376-51-70.85Features a benzyl group instead of a phenyl group, affecting solubility and reactivity.
N-Boc-3,5-difluoro-L-phenylalanine205445-52-90.84Similar amino acid derivative with different fluorination pattern.

These compounds highlight the uniqueness of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid due to its specific trifluoromethyl substitution and chiral configuration, which may confer distinct biological activities and reactivity profiles compared to its analogs.

XLogP3

3.4

Wikipedia

Boc-D-2-trifluoromethylphenylalanine

Dates

Modify: 2023-08-15

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